N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride” is a chemical compound with the CAS Number: 226226-39-71. Its molecular weight is 439.861. The IUPAC name for this compound is "®-N-(2-((1-(4-chlorobenzyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide"1.
Synthesis Analysis
Molecular Structure Analysis
The InChI code for this compound is "1S/C21H21ClF3N3O2/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29)/t18-/m1/s1"1. This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the search results. However, as a complex organic molecule, it could potentially participate in a variety of reactions, depending on the conditions and reactants present.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 439.861. It is recommended to be stored at a temperature of 2~8°C1. The compound is 100% pure1. The density of this compound is predicted to be 1.37±0.1 g/cm32. It is soluble in DMSO at a concentration of ≥20mg/mL2.
Wissenschaftliche Forschungsanwendungen
Nonaqueous Capillary Electrophoresis : A study developed a nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including compounds similar to the one , emphasizing its potential for quality control in pharmaceuticals (Ye et al., 2012).
Synthesis of Related Compounds : Research on the simple and high-yield synthesis of certain compounds for radiopharmaceutical preparations suggests applications in medical imaging and diagnostic fields (Bobeldijk et al., 1990).
Crystalline Forms and Characterization : A study focused on the preparation and characterization of crystalline forms of a similar compound, indicating its relevance in the field of material science and pharmaceutical formulation (Yanagi et al., 2000).
Histone Deacetylase Inhibition : The design and biological evaluation of a compound structurally related to the one showed its potential as a histone deacetylase inhibitor, indicating applications in cancer treatment (Zhou et al., 2008).
Tritium Labeling for Research : A study on the synthesis and characterization of tritium-labeled compounds similar to the chemical highlights its use in biochemical and pharmacological research (Hong et al., 2015).
Anticonvulsant Enaminones : Research into the crystal structures and hydrogen bonding of anticonvulsant enaminones, including compounds structurally related to the one , shows its potential application in the development of new anticonvulsant drugs (Kubicki et al., 2000).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the search results. However, it’s important to handle all chemical compounds with appropriate safety precautions, including the use of personal protective equipment and adherence to safe laboratory practices.
Zukünftige Richtungen
The future directions for this compound are not specified in the search results. However, given its complex structure and potential for various chemical reactions, it could be of interest in various areas of research, including organic chemistry and medicinal chemistry.
Eigenschaften
IUPAC Name |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3N3O2.ClH/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25;/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29);1H/t18-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUQBBISBKGQDC-GMUIIQOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.